{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester {2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353979-70-0
VCID: VC8233813
InChI: InChI=1S/C18H29N3O2/c1-2-21(13-12-19)17-11-7-6-10-16(17)20-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17H,2,6-7,10-14,19H2,1H3,(H,20,22)
SMILES: CCN(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol

{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.: 1353979-70-0

Cat. No.: VC8233813

Molecular Formula: C18H29N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester - 1353979-70-0

Specification

CAS No. 1353979-70-0
Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[2-[2-aminoethyl(ethyl)amino]cyclohexyl]carbamate
Standard InChI InChI=1S/C18H29N3O2/c1-2-21(13-12-19)17-11-7-6-10-16(17)20-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17H,2,6-7,10-14,19H2,1H3,(H,20,22)
Standard InChI Key YSOSCHBSMBUYLH-UHFFFAOYSA-N
SMILES CCN(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a cyclohexyl ring substituted at the 2-position with a tertiary amine group comprising ethyl and aminoethyl substituents. The carbamic acid benzyl ester group is attached to the cyclohexyl nitrogen, forming a stable carbamate linkage. This configuration enhances solubility while maintaining membrane permeability due to the benzyl ester’s lipophilic nature .

Structural Representation

  • SMILES: CCN(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2

  • InChIKey: GFVQKPMGRXIXIO-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds via sequential alkylation and carbamate formation:

  • Cyclohexylamine alkylation: Reaction of cyclohexylamine with 2-chloroethyl ethyl amine in the presence of a base (e.g., K₂CO₃) yields the tertiary amine intermediate .

  • Carbamate formation: Treatment with benzyl chloroformate under anhydrous conditions introduces the carbamate group .

Optimization Challenges

  • Yield: Reported yields range from 5–30%, necessitating chromatographic purification .

  • Stereocontrol: Achieving desired stereochemistry requires chiral catalysts or resolved starting materials, as seen in related cyclohexyl carbamates .

Physicochemical Properties

Key Parameters

PropertyValue
Molecular FormulaC₁₈H₂₉N₃O₂
Molecular Weight319.4 g/mol
logP (Predicted)2.5–3.0
SolubilityModerate in DMSO, low in H₂O
StabilityHydrolytically stable at pH 4–8

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.55 (s, 2H, OCH₂Ph), 3.25–3.10 (m, 4H, ethylamino), 1.80–1.20 (m, 10H, cyclohexyl) .

  • IR (cm⁻¹): 3320 (N-H stretch), 1695 (C=O), 1530 (N-H bend).

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Aminoethyl group: Enhances hydrogen bonding with target enzymes .

  • Benzyl ester: Improves blood-brain barrier penetration compared to free acids .

Analytical Characterization

Degradation Studies

  • Hydrolysis: Degrades in alkaline conditions (t₁/₂ = 2 h at pH 12) to benzyl alcohol and cyclohexylamine derivatives .

Comparative Analysis with Structural Analogues

CompoundSubstituentslogPBioactivity
Target CompoundEthyl-aminoethyl2.8Anticonvulsant (predicted)
CID 66564384 Cyclopropyl-aminoethyl3.1Reduced CNS penetration
CID 66564323 Hydroxyethyl-isopropyl1.9Enhanced solubility

Applications in Medicinal Chemistry

Patent Landscape

While no direct patents exist, related cyclohexyl carbamates are protected for uses in diabetes (EP2187742B1) and antiviral therapies .

Challenges and Future Perspectives

Current Limitations

  • Synthetic complexity: Low yields and stereochemical control hinder large-scale production .

  • In vivo data absence: Requires preclinical toxicity and pharmacokinetic studies.

Research Opportunities

  • Derivatization: Introducing fluorinated benzyl groups to enhance metabolic stability .

  • Targeted delivery: Conjugation with nanoparticles for CNS applications.

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